molecular formula C10H13BrO B3189986 1-(3-Bromophenyl)-2-methylpropan-2-ol CAS No. 3762-39-8

1-(3-Bromophenyl)-2-methylpropan-2-ol

Cat. No. B3189986
CAS RN: 3762-39-8
M. Wt: 229.11 g/mol
InChI Key: OLYJGZCFJLMCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07538141B2

Procedure details

Chloroacetonitrile (6.63 mL, 105 mmol) was added to a stirred solution of 1-(3-bromophenyl)-2-methylpropan-2-ol) (Preparation 16) (12.0 g, 52.0 mmol) in acetic acid (25 mL) at room temperature. The resulting solution was cooled to 0° C. and concentrated sulfuric acid (25 mL) was added keeping the temperature <10° C. The resulting solution was left to stir for 1 hour and then poured onto ice and basified by the addition of solid potassium carbonate. The product was extracted with ethyl acetate (2×500 mL), the organics combined and washed with water (50 mL), dried (sodium sulfate) and the solvent removed in vacuo to afford the title compound as an orange solid (16.08 g).
Quantity
6.63 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]#[N:4].[Br:5][C:6]1[CH:7]=[C:8]([CH2:12][C:13]([CH3:16])(O)[CH3:14])[CH:9]=[CH:10][CH:11]=1.S(=O)(=O)(O)[OH:18].C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C>[Br:5][C:6]1[CH:7]=[C:8]([CH2:12][C:13]([NH:4][C:3](=[O:18])[CH2:2][Cl:1])([CH3:14])[CH3:16])[CH:9]=[CH:10][CH:11]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
6.63 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(C)(O)C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature <10° C
WAIT
Type
WAIT
Details
The resulting solution was left
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (2×500 mL)
WASH
Type
WASH
Details
washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CC(C)(C)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.